3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid 3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1039891-11-6
VCID: VC2782708
InChI: InChI=1S/C16H11ClO4/c17-12-6-2-4-8-14(12)20-9-11-10-5-1-3-7-13(10)21-15(11)16(18)19/h1-8H,9H2,(H,18,19)
SMILES: C1=CC=C2C(=C1)C(=C(O2)C(=O)O)COC3=CC=CC=C3Cl
Molecular Formula: C16H11ClO4
Molecular Weight: 302.71 g/mol

3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid

CAS No.: 1039891-11-6

Cat. No.: VC2782708

Molecular Formula: C16H11ClO4

Molecular Weight: 302.71 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid - 1039891-11-6

Specification

CAS No. 1039891-11-6
Molecular Formula C16H11ClO4
Molecular Weight 302.71 g/mol
IUPAC Name 3-[(2-chlorophenoxy)methyl]-1-benzofuran-2-carboxylic acid
Standard InChI InChI=1S/C16H11ClO4/c17-12-6-2-4-8-14(12)20-9-11-10-5-1-3-7-13(10)21-15(11)16(18)19/h1-8H,9H2,(H,18,19)
Standard InChI Key ZNXLPPWUYISSRD-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C(O2)C(=O)O)COC3=CC=CC=C3Cl
Canonical SMILES C1=CC=C2C(=C1)C(=C(O2)C(=O)O)COC3=CC=CC=C3Cl

Introduction

Chemical Properties and Structural Characteristics

3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid is characterized by a benzofuran core structure with a carboxylic acid group at the 2-position and a 2-chlorophenoxymethyl substituent at the 3-position. The compound's key chemical properties are summarized in Table 1.

Table 1: Chemical Properties of 3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid

PropertyValue
CAS Number1039891-11-6
Molecular FormulaC16H11ClO4
Molecular Weight302.71 g/mol
IUPAC Name3-[(2-chlorophenoxy)methyl]-1-benzofuran-2-carboxylic acid
Standard InChIInChI=1S/C16H11ClO4/c17-12-6-2-4-8-14(12)20-9-11-10-5-1-3-7-13(10)21-15(11)16(18)19/h1-8H,9H2,(H,18,19)
Standard InChIKeyZNXLPPWUYISSRD-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)C(=C(O2)C(=O)O)COC3=CC=CC=C3Cl
PubChem Compound ID28943181

The benzofuran scaffold in this compound consists of a fused benzene and furan ring system, which contributes to its aromatic character and stability. The carboxylic acid moiety at the 2-position provides acidic properties and potential for further derivatization, while the 2-chlorophenoxymethyl group at position 3 introduces steric bulk and potential for specific receptor interactions.

Synthesis Methods

Synthesis of 3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid

Spectroscopic Characterization

Characterization of 3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid typically involves various spectroscopic techniques. Though specific spectral data for this compound is limited in the available literature, general characterization methods for benzofuran carboxylic acids include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the structural arrangement of atoms within the molecule. For benzofuran carboxylic acids, typical 1H NMR signals include:

  • Aromatic protons from the benzofuran core (typically between δ 7.0-8.0 ppm)

  • Methylene protons of the phenoxymethyl group (around δ 5.0-5.2 ppm)

  • Carboxylic acid proton (typically appears as a broad singlet around δ 12-13 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy can identify key functional groups within the molecule:

  • Carboxylic acid C=O stretching (typically around 1670-1700 cm-1)

  • C-O stretching of the furan ring and phenoxy group (around 1200-1300 cm-1)

  • O-H stretching of the carboxylic acid (broad band around 3200-3500 cm-1)

Mass Spectrometry

Mass spectrometry can confirm the molecular weight and fragmentation pattern of the compound, with the molecular ion peak expected at m/z 302 corresponding to the molecular weight of 302.71 g/mol.

Biological Activities and Applications

Antimicrobial Properties

Benzofuran derivatives, including carboxylic acid-containing variants, have demonstrated significant antimicrobial activities. Some benzofuran derivatives have shown activity against Gram-positive bacteria and fungi, suggesting potential applications as antimicrobial agents .

Antifungal Activity

Benzofuran-based compounds have exhibited notable antifungal properties. For example, benzofuran-5-ol derivatives have shown potent activity against various fungal species including Candida krusei, Cryptococcus neoformans, and Aspergillus niger with minimum inhibitory concentration (MIC) values ranging from 1.6 to 12.5 μg/mL .

Structure-Activity Relationship Studies

Influence of Substituents on Biological Activity

Structure-activity relationship (SAR) studies of benzofuran carboxylic acids reveal that substituents at different positions significantly influence their biological activities:

  • The carboxylic acid group at the 2-position is often crucial for bioactivity

  • Substituents at the 3-position, such as the 2-chlorophenoxymethyl group in this compound, can enhance binding to specific biological targets

  • The presence of halogens, such as chlorine, often improves membrane permeability and metabolic stability

Comparison with Related Benzofuran Derivatives

Table 2 compares selected properties of 3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid with related benzofuran derivatives:

Table 2: Comparison of 3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid with Related Compounds

CompoundMolecular Weight (g/mol)Key Structural FeaturesNotable Properties
3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid302.712-Chlorophenoxymethyl at position 3Potential antimicrobial activity
Benzofuran-2-carboxylic acid162.14Unsubstituted benzofuran coreMelting point: 192°C
3-Hydroxy-6-nitro-1-benzofuran-2-carboxylic acid223.14Hydroxy at position 3, Nitro at position 6Reactive with oxidizing and reducing agents
5-[(4-Bromobenzyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acidN/AComplex substitution patternIC50 = 5.9 ± 1.9 μM (CaCC inhibition)

This comparison illustrates how structural modifications to the benzofuran scaffold can result in diverse compounds with varying properties and biological activities .

Analytical Methods and Characterization

Stability Studies

Understanding the stability of 3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid under various conditions is crucial for its storage and application. Benzofuran derivatives generally exhibit good stability, though they may be sensitive to strong oxidizing agents and extreme pH conditions. Proper storage conditions typically include protection from light and moisture, and storage at cool temperatures (2-8°C) .

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